4-methoxy-N-[3-oxo-3-(pyridin-2-ylamino)propyl]-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-[3-oxo-3-(pyridin-2-ylamino)propyl]-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 4-methoxy-N-[3-oxo-3-(pyridin-2-ylamino)propyl]-1H-indole-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyindole, pyridine-2-amine, and a suitable acylating agent.
Reaction Conditions: The reaction conditions often involve the use of solvents like toluene or ethyl acetate, and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the desired transformations.
Synthetic Route: The synthetic route may include steps like acylation, cyclization, and amidation to form the final product.
Chemical Reactions Analysis
4-methoxy-N-[3-oxo-3-(pyridin-2-ylamino)propyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Scientific Research Applications
4-methoxy-N-[3-oxo-3-(pyridin-2-ylamino)propyl]-1H-indole-2-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-methoxy-N-[3-oxo-3-(pyridin-2-ylamino)propyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
4-methoxy-N-[3-oxo-3-(pyridin-2-ylamino)propyl]-1H-indole-2-carboxamide can be compared with other similar compounds, such as:
Indole-3-carboxamide: This compound shares the indole core structure but lacks the pyridine and methoxy substituents, resulting in different biological activities.
Pyridine-2-carboxamide: This compound contains the pyridine ring but lacks the indole moiety, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its combined structural features, which contribute to its diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C18H18N4O3 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-methoxy-N-[3-oxo-3-(pyridin-2-ylamino)propyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C18H18N4O3/c1-25-15-6-4-5-13-12(15)11-14(21-13)18(24)20-10-8-17(23)22-16-7-2-3-9-19-16/h2-7,9,11,21H,8,10H2,1H3,(H,20,24)(H,19,22,23) |
InChI Key |
HILYCVVUPAEXDS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=C(N2)C(=O)NCCC(=O)NC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.